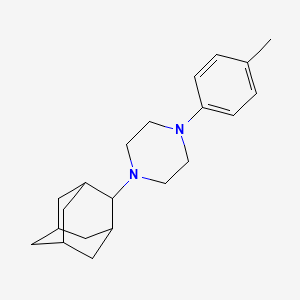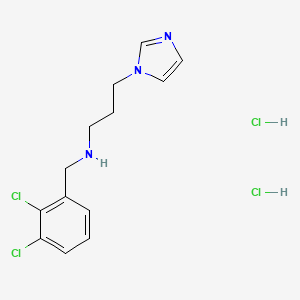
1-(2-adamantyl)-4-(4-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-adamantyl)-4-(4-methylphenyl)piperazine, also known as MDA-19, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2004 by researchers at the University of Mississippi and has since been the subject of numerous scientific studies.
Mécanisme D'action
1-(2-adamantyl)-4-(4-methylphenyl)piperazine acts as a selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and peripheral tissues. Activation of CB2 receptors has been shown to have anti-inflammatory and immunomodulatory effects, making 1-(2-adamantyl)-4-(4-methylphenyl)piperazine a promising candidate for the treatment of inflammatory and autoimmune diseases. 1-(2-adamantyl)-4-(4-methylphenyl)piperazine has also been shown to have some affinity for the CB1 receptor, which is primarily expressed in the central nervous system, but its effects on this receptor are less well understood.
Biochemical and Physiological Effects:
1-(2-adamantyl)-4-(4-methylphenyl)piperazine has been shown to have a range of biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and promoting the survival of neurons. It has also been shown to reduce the proliferation of cancer cells in vitro and in animal models. 1-(2-adamantyl)-4-(4-methylphenyl)piperazine has been shown to have a favorable safety profile in animal studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-adamantyl)-4-(4-methylphenyl)piperazine is that it is a selective CB2 agonist, which allows researchers to study the specific effects of CB2 activation without the confounding effects of CB1 activation. However, one limitation of 1-(2-adamantyl)-4-(4-methylphenyl)piperazine is that it has relatively low potency compared to other synthetic cannabinoids, which may limit its usefulness in certain experimental contexts.
Orientations Futures
There are several potential future directions for research on 1-(2-adamantyl)-4-(4-methylphenyl)piperazine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects in animal models of these diseases. Another area of interest is its potential as a treatment for inflammatory and autoimmune diseases, as it has been shown to have anti-inflammatory effects in various animal models. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 1-(2-adamantyl)-4-(4-methylphenyl)piperazine, as well as its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 1-(2-adamantyl)-4-(4-methylphenyl)piperazine involves several steps, starting with the reaction of adamantane with 4-methylbenzyl chloride to form 1-(2-adamantyl)-4-methylbenzene. This intermediate is then reacted with piperazine in the presence of a palladium catalyst to form 1-(2-adamantyl)-4-(4-methylphenyl)piperazine. The overall yield of this process is around 40%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
1-(2-adamantyl)-4-(4-methylphenyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. 1-(2-adamantyl)-4-(4-methylphenyl)piperazine has also been studied for its potential as a treatment for drug addiction, as it has been shown to reduce the rewarding effects of opioids and cocaine in animal models.
Propriétés
IUPAC Name |
1-(2-adamantyl)-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2/c1-15-2-4-20(5-3-15)22-6-8-23(9-7-22)21-18-11-16-10-17(13-18)14-19(21)12-16/h2-5,16-19,21H,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQDMWKNUYRICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5414093 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-({[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetyl}amino)benzoate](/img/structure/B5973231.png)
![3,5-dimethoxy-N-({1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5973242.png)
![N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide](/img/structure/B5973248.png)

![N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5973269.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5973281.png)
![N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide](/img/structure/B5973294.png)
![N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide](/img/structure/B5973300.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B5973305.png)
![N-{3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5973313.png)
![2-(1-(2,2-dimethylpropyl)-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5973319.png)
![3-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B5973326.png)
![3-ethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide](/img/structure/B5973333.png)
![2-[4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B5973345.png)